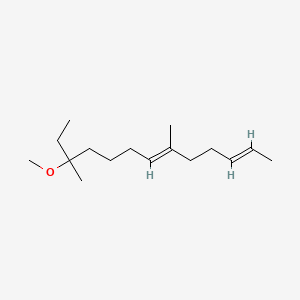
Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(6-methyl-3,1-phenylene))biscarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(6-methyl-3,1-phenylene))biscarbamate is a complex organic compound with the molecular formula C34H30N6O8 and a molecular weight of 650.6 This compound is notable for its intricate structure, which includes multiple aromatic rings, nitro groups, and carbamate functionalities
Méthodes De Préparation
The synthesis of Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(6-methyl-3,1-phenylene))biscarbamate involves several stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(6-methyl-3,1-phenylene))biscarbamate can undergo various chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized under specific conditions, leading to the formation of more highly oxidized derivatives.
Reduction: The nitro groups can also be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, where substituents on the rings are replaced by other groups under the influence of electrophiles.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(6-methyl-3,1-phenylene))biscarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with specialized properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(6-methyl-3,1-phenylene))biscarbamate involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, inhibiting their activity or altering their function. The pathways involved in these interactions depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(6-methyl-3,1-phenylene))biscarbamate can be compared with other similar compounds, such as:
Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(phenylene))biscarbamate: This compound has a similar structure but lacks the methyl groups on the phenylene rings, which may affect its reactivity and interactions.
Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(4-methylphenylene))biscarbamate: This compound has methyl groups in different positions, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
67599-07-9 |
|---|---|
Formule moléculaire |
C34H30N6O8 |
Poids moléculaire |
650.6 g/mol |
Nom IUPAC |
(2,6-dimethyl-4-nitrosophenyl) N-[5-[3-[3-[(2,6-dimethyl-4-nitrosophenoxy)carbonylamino]-4-methylphenyl]-2,4-dioxo-1,3-diazetidin-1-yl]-2-methylphenyl]carbamate |
InChI |
InChI=1S/C34H30N6O8/c1-17-7-9-25(15-27(17)35-31(41)47-29-19(3)11-23(37-45)12-20(29)4)39-33(43)40(34(39)44)26-10-8-18(2)28(16-26)36-32(42)48-30-21(5)13-24(38-46)14-22(30)6/h7-16H,1-6H3,(H,35,41)(H,36,42) |
Clé InChI |
INSSUWNJBNOSED-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=O)N(C2=O)C3=CC(=C(C=C3)C)NC(=O)OC4=C(C=C(C=C4C)N=O)C)NC(=O)OC5=C(C=C(C=C5C)N=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/2)](/img/structure/B13767791.png)

![6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid](/img/structure/B13767811.png)
![Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate](/img/structure/B13767814.png)

![2-hydroxy-2-oxoacetate;methyl-(2,3,4-trimethoxy-2,3,4,5-tetrahydro-1H-benzo[7]annulen-6-yl)azanium](/img/structure/B13767821.png)



